Deacetyl ganoderic acid F

Catalog No.
S3015052
CAS No.
M.F
C30H40O8
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deacetyl ganoderic acid F

Product Name

Deacetyl ganoderic acid F

IUPAC Name

6-(12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)

InChI Key

MNXGGTWKTCLFDT-UHFFFAOYSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C

Solubility

not available

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C

Deacetyl ganoderic acid F (DeGA F) is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom traditionally used in Eastern medicine for various ailments including dizziness and insomnia []. While the health benefits of Ganoderma lucidum have been explored for centuries, scientific research on DeGA F is relatively recent. However, initial studies suggest promising potential for its anti-inflammatory properties.

Deacetyl ganoderic acid F is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. It is structurally characterized as a 7-anostane triterpenoid and is notable for its complex molecular structure, which contributes to its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic effects, particularly in inflammation and neuroprotection.

Typical of triterpenoids, including oxidation and esterification. Its activity has been studied in the context of inhibiting inflammatory pathways, particularly through the suppression of nitric oxide production and the expression of inducible nitric oxide synthase in lipopolysaccharide-stimulated microglial cells. The compound's interactions with signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, are significant in its mechanism of action against inflammation .

Deacetyl ganoderic acid F exhibits several biological activities, particularly anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. For instance, it has been shown to suppress the activation of microglia and astrocytes in response to lipopolysaccharide stimulation, leading to decreased levels of nitric oxide and inflammatory mediators such as cyclooxygenase-2 and inducible nitric oxide synthase . Additionally, it promotes the expression of anti-inflammatory cytokines like interleukin-10, suggesting a dual regulatory effect on inflammation .

The synthesis of deacetyl ganoderic acid F can be achieved through extraction from Ganoderma lucidum or via chemical synthesis methods involving modifications of related triterpenoids. The extraction process typically involves solvent extraction techniques followed by purification processes such as chromatography to isolate the desired compound. In synthetic approaches, various organic reactions are employed to modify precursor compounds into deacetyl ganoderic acid F .

Deacetyl ganoderic acid F has potential applications in various fields, including:

  • Pharmaceuticals: As a candidate for anti-inflammatory drugs due to its ability to modulate immune responses.
  • Neuroscience: Investigated for neuroprotective effects against neuroinflammation and neurodegenerative diseases.
  • Nutraceuticals: Used in dietary supplements for its health-promoting properties attributed to its antioxidant and anti-inflammatory activities.

Deacetyl ganoderic acid F shares structural similarities with other ganoderic acids found in Ganoderma lucidum. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Biological ActivityUnique Features
Ganoderic Acid ATriterpenoidAnti-inflammatory, anticancerStronger anticancer effects
Ganoderic Acid CTriterpenoidAntioxidant, hepatoprotectiveMore potent antioxidant properties
Ganoderic Acid FTriterpenoidAnti-inflammatorySpecific inhibition of NF-κB pathway
Deacetyl Ganoderic Acid FTriterpenoidAnti-inflammatoryEnhanced neuroprotective effects

Similar Compounds

  • Ganoderic Acid A
  • Ganoderic Acid C
  • Ganoderic Acid F

These compounds are also derived from Ganoderma lucidum and exhibit various pharmacological activities but differ in their specific mechanisms and potency.

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

528.27231823 g/mol

Monoisotopic Mass

528.27231823 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-04-14

Explore Compound Types